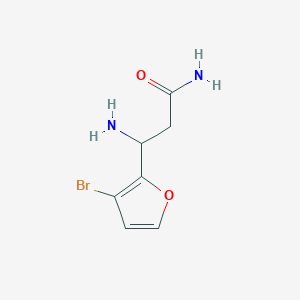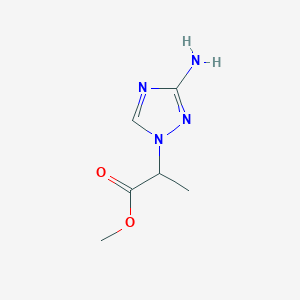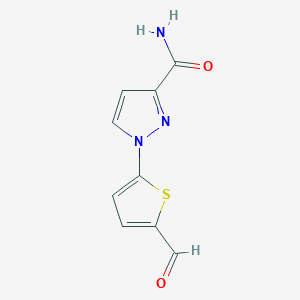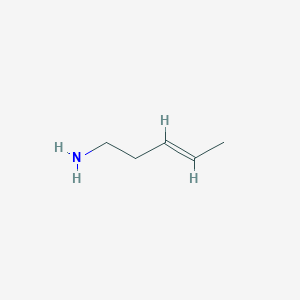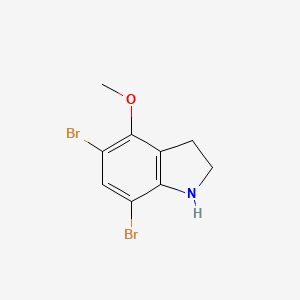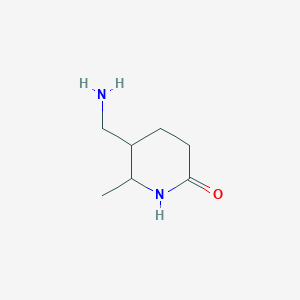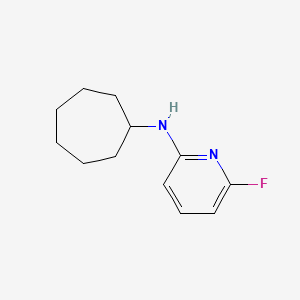
N-cycloheptyl-6-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-6-fluoropyridin-2-amine is a chemical compound with the molecular formula C12H17FN2 and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a fluorine atom at the 6th position of the pyridine ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of N-cycloheptyl-6-fluoropyridin-2-amine involves several steps. One common method includes the nucleophilic substitution reaction of polyfluoropyridines to obtain monofluoropyridines . The reaction conditions typically involve the use of anhydrous ammonia gas in acetonitrile at low temperatures (0°C) for a short duration (5-10 minutes) to achieve high yields . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .
Chemical Reactions Analysis
N-cycloheptyl-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cycloheptyl-6-fluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cycloheptyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring influences the compound’s electronic properties, making it a valuable tool for studying various biochemical processes. The exact molecular targets and pathways depend on the specific application and research context .
Comparison with Similar Compounds
N-cycloheptyl-6-fluoropyridin-2-amine can be compared with other similar compounds, such as:
N-ethyl-2,6-diamino-4-fluoropyridinium triflate: This compound also contains a fluorine atom in the pyridine ring and is used in similar nucleophilic substitution reactions.
N-(6-fluoropyridin-2-yl)-N-methylhydroxylamine: Another fluoropyridine derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structural features, which make it suitable for particular research applications and chemical transformations.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
N-cycloheptyl-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C12H17FN2/c13-11-8-5-9-12(15-11)14-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,14,15) |
InChI Key |
FUWYSDGLCOKWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


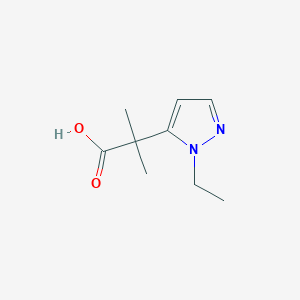
![1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13309193.png)
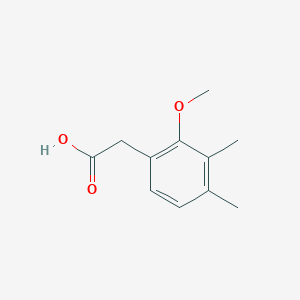
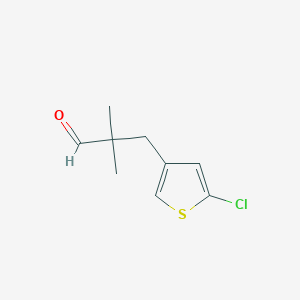
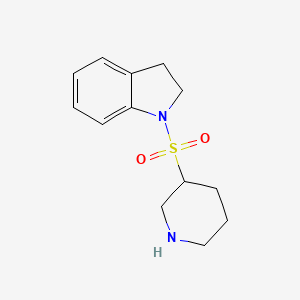
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13309225.png)
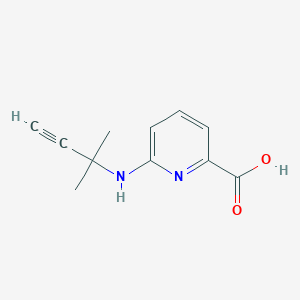
![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)
